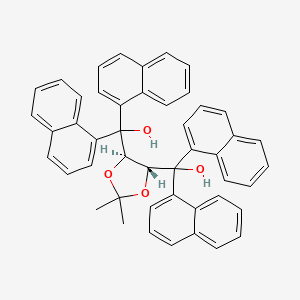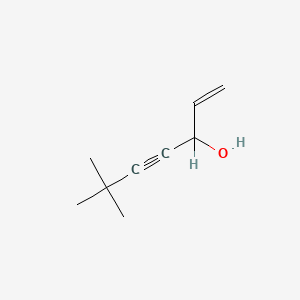
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl
Descripción general
Descripción
(trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl is an organic compound belonging to the class of bicyclic hydrocarbons It is characterized by two cyclohexyl rings connected by a single bond, with a butyl group attached to one ring and a propyl group attached to the other
Mecanismo De Acción
Target of Action
The primary targets of the compound (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl, also known as 1-butyl-4-(4-propylcyclohexyl)cyclohexane, are currently unknown. This compound is a type of liquid crystal monomer, which are synthetic chemicals released from liquid crystal devices . .
Mode of Action
It’s known that the compound is a type of substituted cyclohexane . Substituted cyclohexanes can exist in two different conformations: axial and equatorial . The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions . This could potentially influence the compound’s interactions with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl typically involves the following steps:
Cyclohexylation: The initial step involves the formation of cyclohexyl rings through a cyclohexylation reaction. This can be achieved by the hydrogenation of benzene in the presence of a suitable catalyst such as platinum or palladium.
Alkylation: The next step involves the alkylation of the cyclohexyl rings. This can be done using butyl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.
Coupling: The final step involves the coupling of the two alkylated cyclohexyl rings. This can be achieved through a coupling reaction using a suitable coupling agent such as Grignard reagents or organolithium compounds.
Industrial Production Methods: In an industrial setting, the production of (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the butyl or propyl groups can be replaced with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or alkylating agents in an inert solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of bicyclic hydrocarbons. It is also used in the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate the effects of bicyclic hydrocarbons on cellular processes and membrane dynamics.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and lubricants.
Comparación Con Compuestos Similares
(trans,trans)-4-Butyl-4’-methyl-1,1’-bicyclohexyl: Similar structure with a methyl group instead of a propyl group.
(trans,trans)-4-Butyl-4’-ethyl-1,1’-bicyclohexyl: Similar structure with an ethyl group instead of a propyl group.
(trans,trans)-4-Butyl-4’-isopropyl-1,1’-bicyclohexyl: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness: (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl is unique due to its specific combination of butyl and propyl groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
IUPAC Name |
1-butyl-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h16-19H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWJCMCLQAINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454758 | |
| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96624-52-1 | |
| Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Butyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















